Thallium hydrotris(indazol-2-YL)borate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

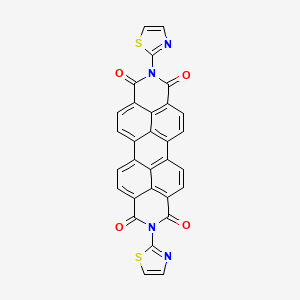

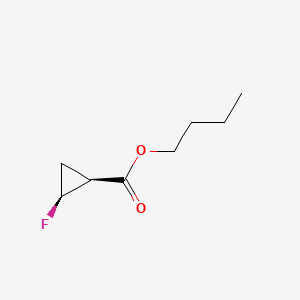

Thallium Hydrotris(indazol-2-yl)borate is an organometallic compound . It is a white powder with the linear formula [C 21 H 16 BN 6 ]Tl . It is used as a reagent, catalyst, and precursor material in various applications including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .

Molecular Structure Analysis

The compound has a molecular weight of 576.60 . Its exact mass and monoisotopic mass are both 568.127380 Da . The IUPAC name for this compound is Thallium (1+) hydrido (tri-1H-indazol-1-yl)borate (1-) .科学的研究の応用

Metal-Ligand Coordination and Crystal Packing

Research on thallium(I) complexes with hydrotris(pyrazolyl)borate and modified ligands such as hydrotris(indazolyl)borate reveals insights into metal-ligand arrangement and crystal packing. These complexes exhibit pronounced interactions between thallium centers and ligands, contributing to their molecular arrangement and the formation of 3D and 1D structures through the bridging action of the poly(azolyl)borate ligand. This structural variety offers insights into designing materials with specific molecular architectures (Craven et al., 2002).

Supramolecular Organization and Synthetic Approaches

The synthesis and characterization of perfluorinated indazoles and hydrotris(indazolyl)borate thallium complexes highlight the influence of the perfluoroalkyl chain length on the supramolecular structures of these compounds. The development of new synthetic procedures for scorpionate ligands, based on reactions of HBBr2 with indazolates followed by cation exchange, opens avenues for creating ligands with potential applications in catalysis and materials science (Muñoz et al., 2014).

Weak CH/π Interactions in Crystal Structures

The study of thallium(I) complexes with heteroscorpionate ligands reveals the presence of weak CH/π interactions within their crystal structures. Such interactions are critical for understanding the solid-state behavior of these complexes and designing materials with desired properties (Ciunik et al., 2004).

Highly Fluorinated Aryl-Substituted Complexes

The synthesis of highly fluorinated aryl-substituted tris(indazolyl)borate thallium complexes demonstrates diverse regiochemistry at the B-N bond, influenced by the electronic properties of the ligands. These findings are pivotal for the development of complexes with specific coordination geometries and properties, which can be tailored for various applications in molecular electronics and materials science (Ojo et al., 2012).

Anchoring Platforms for Rotary Molecular Machines

The improvement in the synthesis of surface-mounted rotary molecular machines based on ruthenium(II) complexes, facilitated by the use of thallium salt of hydrotris(indazolyl)borate, underscores the potential of these complexes in the development of advanced molecular machinery. The modular synthesis approach enables the creation of symmetric and dissymmetric molecular motors and gears, highlighting the application of these complexes in nanotechnology and molecular engineering (Erbland et al., 2018).

Safety and Hazards

作用機序

Target of Action

Thallium Hydrotris(indazol-2-YL)borate is an organometallic compound . The primary targets of organometallic compounds are often metalloproteins and enzymes that contain metal ions . These targets play crucial roles in various biological processes, including signal transduction, DNA synthesis, and cellular respiration .

Mode of Action

Organometallic compounds typically interact with their targets by binding to the metal ions in metalloproteins and enzymes . This binding can alter the protein’s structure and function, leading to changes in the biological processes that the protein is involved in .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown due to the lack of research on this specific compound. Organometallic compounds can affect a variety of biochemical pathways depending on their target proteins . These effects can range from the inhibition of enzyme activity to the disruption of signal transduction pathways .

Pharmacokinetics

The solubility of a compound in water can impact its bioavailability . , which could potentially limit its bioavailability.

Result of Action

The binding of organometallic compounds to their target proteins can lead to a variety of cellular effects, including changes in cell signaling, gene expression, and metabolic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can impact the compound’s stability and its ability to interact with its targets . .

特性

IUPAC Name |

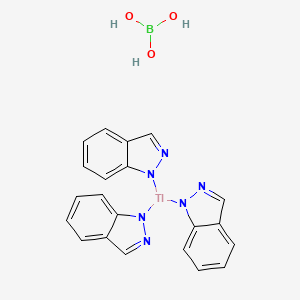

boric acid;tri(indazol-1-yl)thallane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H5N2.BH3O3.Tl/c3*1-2-4-7-6(3-1)5-8-9-7;2-1(3)4;/h3*1-5H;2-4H;/q3*-1;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJXSNTXWQRSDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O.C1=CC=C2C(=C1)C=NN2[Tl](N3C4=CC=CC=C4C=N3)N5C6=CC=CC=C6C=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BN6O3Tl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]heptan-2-one, 1-amino-7,7-dimethyl-, (1R,4S)- (9CI)](/img/no-structure.png)

![1-[2-(Ethyl{4-[(E)-(4-{4-[(E)-(4-{ethyl[2-(pyridin-1-ium-1-yl)ethyl]amino}-2-methylphenyl)diazenyl]benzamido}phenyl)diazenyl]-3-methylphenyl}amino)ethyl]pyridin-1-ium dichloride](/img/structure/B573301.png)